N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound featuring a pyrimidinone core (2-oxopyrimidin-1(2H)-yl) linked to a 2-phenylbutanamide moiety via an ethyl spacer. The 2-phenylbutanamide group introduces lipophilicity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14(13-7-4-3-5-8-13)15(20)17-10-12-19-11-6-9-18-16(19)21/h3-9,11,14H,2,10,12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUVZMJJTXZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the condensation of amidines with ketones or aldehydes under oxidative conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Phenylbutanamide Moiety: This step involves the reaction of the pyrimidine derivative with a phenylbutanamide precursor, typically through amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide and related compounds:
Spectroscopic Characterization
- 13C NMR Data: Analogs like compound 11 () exhibit distinct carbonyl signals (δ 166.5–169.3 ppm) for the pyrimidinone and amide groups, while aromatic carbons (e.g., phenyl in the target compound) resonate at δ 125–140 ppm .
- Infrared Spectroscopy: Pyrimidinone derivatives show strong C=O stretches near 1650–1700 cm⁻¹ and N-H bends at 3200–3400 cm⁻¹, consistent across analogs .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
The compound features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme regulation.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The presence of the oxopyrimidine moiety suggests potential inhibition of key enzymes involved in metabolic pathways.
- Antioxidant Activity : Some studies have indicated that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells.
- Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, potentially making it a candidate for anticancer therapy.
Anticancer Activity
A study conducted on similar oxopyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and HCT-116. The IC50 values for these compounds were notably low, indicating potent activity (Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15.5 |
| Compound B | HCT-116 | 10.3 |
| This compound | B16F10 | 12.7 |
Enzyme Inhibition Studies
Inhibition studies have shown that the compound can inhibit enzymes involved in cancer progression. For example, it was found to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription.
Case Studies
-
Case Study 1: In Vivo Efficacy
A murine model was used to evaluate the efficacy of this compound in reducing tumor size. Results indicated a significant reduction in tumor growth compared to control groups, supporting its potential as an anticancer agent. -
Case Study 2: Toxicological Profile
Toxicity assessments were performed to evaluate the safety profile of the compound. The results showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for synthesizing N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of a pyrimidinone derivative (e.g., 2-oxopyrimidine) to an ethylenediamine intermediate, followed by amidation with 2-phenylbutanoyl chloride. Critical conditions include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to enhance reaction efficiency .
- Temperature control : Reactions may require reflux (80–100°C) for 12–24 hours to achieve optimal yields .
- Purification : Column chromatography with gradients of chloroform/methanol (e.g., 50:1 to 20:1 v/v) is commonly employed to isolate the final product .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the pyrimidinone ring (δ ~160–170 ppm for carbonyl carbons) and phenylbutanamide moieties (δ ~7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight, with expected peaks matching the molecular formula (e.g., C20H23N3O2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies potential byproducts .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer :
- Target selection : Prioritize targets based on structural analogs (e.g., pyrimidinone derivatives often target kinases or viral polymerases) .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) using MTT assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate docking models : Use molecular dynamics simulations to assess binding mode flexibility, especially for the pyrimidinone ring and phenylbutanamide side chain .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly, comparing results with computational predictions .
- Metabolite profiling : Use LC-MS/MS to identify potential metabolic modifications (e.g., oxidation of the pyrimidinone ring) that may alter activity .
Q. How does the stereochemistry of the butanamide moiety influence target binding?
- Methodological Answer :
- Stereoselective synthesis : Prepare enantiomers via chiral auxiliary methods (e.g., Evans’ oxazolidinones) and compare their activities .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize stereochemical interactions in the binding pocket .
- SAR studies : Modify the phenyl group’s substituents (e.g., electron-withdrawing vs. donating groups) and correlate changes with activity .
Q. What experimental approaches can address low solubility in aqueous buffers during in vitro studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the butanamide chain to improve hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell line profiling : Compare genetic backgrounds (e.g., expression of efflux pumps like P-gp) using RNA-seq or qPCR to identify resistance mechanisms .
- Dose-response curves : Perform 8-point dose-response assays to calculate precise IC50 values and rule out assay variability .
- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify secondary targets that may explain differential toxicity .
Q. What steps can mitigate batch-to-batch variability in synthesis yields?
- Methodological Answer :
- Process optimization : Standardize reaction parameters (e.g., inert atmosphere, strict temperature control) using design of experiments (DoE) .
- Quality control (QC) : Implement in-process monitoring via FTIR or inline HPLC to detect intermediates and adjust conditions in real time .
- Scale-up protocols : Use flow chemistry for reproducible scaling from milligram to gram quantities .
Key Structural and Functional Comparisons
| Feature | This compound | Analogous Compounds (e.g., ) |
|---|---|---|
| Pyrimidinone ring | 2-oxo substitution | 4-oxo or 6-oxo variants |
| Amide linkage | Ethyl spacer | Methyl or propyl spacers |
| Bioactivity targets | Kinases, viral polymerases | GPCRs, ion channels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
